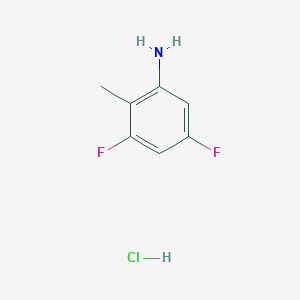

3,5-Difluoro-2-methylaniline hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-Difluoro-2-methylaniline hydrochloride, also known as 2-Chloro-3,5-difluoroaniline, is a chemical compound often used in scientific experiments due to its unique physical and chemical properties. It has a molecular formula of C7H8ClF2N and an average mass of 179.595 Da .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7F2N.ClH/c1-4-6(9)2-5(8)3-7(4)10;/h2-3H,10H2,1H3;1H . This indicates the presence of a chlorine atom (Cl), two fluorine atoms (F), a nitrogen atom (N), and a methyl group (CH3) attached to a benzene ring.

Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 179.6 . More specific physical and chemical properties such as melting point, boiling point, and solubility may be available in specialized chemical databases or safety data sheets.

科学的研究の応用

Nephrotoxicity Studies

One study examined the in vitro nephrotoxic effects of different haloaniline compounds, including 3,5-dihaloanilines, on renal cortical slices from rats. This research aimed to understand the nephrotoxic potential of these chemicals, with findings indicating that 3,5-dihaloanilines generally exhibited more potent nephrotoxic effects compared to their 4-haloaniline counterparts. The study highlights the importance of chemical structure in determining nephrotoxicity, which is relevant for the safety evaluation of chemical intermediates in pharmaceutical and agricultural product manufacturing (Hong et al., 2000).

Environmental Monitoring

Research on the determination of dichloroanilines in human urine by various chromatographic methods was conducted to assess exposure to non-persistent pesticides. This study is part of broader efforts to monitor environmental exposure to hazardous chemicals, including haloanilines, and evaluate their potential health impacts. Such methodologies could be adapted for monitoring exposure to compounds like "3,5-Difluoro-2-methylaniline hydrochloride" (Wittke et al., 2001).

Chemical Synthesis and Polymerization

Another area of application involves the chemical synthesis and polymerization of aniline derivatives. Studies on the oxidative polymerization of N-methylaniline, for instance, provide insights into the synthesis of conducting polymers, which have potential applications in electronics and materials science. Such research can inform the development of novel materials based on "this compound" and similar compounds (Sayyah & El-Salam, 2003).

Safety and Hazards

特性

IUPAC Name |

3,5-difluoro-2-methylaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N.ClH/c1-4-6(9)2-5(8)3-7(4)10;/h2-3H,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSPJWLAQXEHDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[1-(2-furyl)ethyl]acetamide](/img/structure/B2513342.png)

![2-(8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B2513345.png)

![3-[4-(4-Chlorophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2513350.png)

![1-ethyl-4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2513353.png)

![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2513354.png)

![4-(Dimethylamino)-3-formyl-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]benzamide](/img/structure/B2513359.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-diisobutylacetamide](/img/structure/B2513360.png)

![5-((2-methoxybenzyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2513364.png)